3-(Azepan-1-yl)propan-1-amine
Description
Historical Context and Evolution of Research on Azepane-based Amines
The investigation into azepane-based amines is a natural progression in the field of heterocyclic chemistry. For decades, seven-membered nitrogen heterocycles like azepanes have captured the attention of researchers in organic synthesis and drug discovery due to their conformational flexibility and distinct biological activities. The significance of the azepane motif in pharmaceuticals became increasingly evident as over 20 drugs containing this structure received regulatory approval, underscoring its therapeutic potential. nih.gov
Early research was significantly influenced by the discovery of naturally occurring azepane derivatives with potent biological activities. A prime example is the fungal metabolite Balanol, a protein kinase inhibitor containing an azepane ring, which served as a foundational scaffold for developing new therapeutic agents. mdpi.comdaneshyari.com This historical precedent laid the groundwork for continued exploration into synthetic azepane derivatives, including 3-(azepan-1-yl)propan-1-amine. Advances in synthetic methodologies, such as asymmetric synthesis and ring-expansion reactions, have further propelled the systematic investigation of these compounds. researchgate.net
Current Research Paradigms and Scientific Significance of this compound
Current research on this compound and its derivatives is multifaceted, spanning various scientific disciplines. In medicinal chemistry, this compound is considered a valuable building block for the synthesis of novel therapeutic agents. Its structural similarity to known pharmacologically active compounds suggests potential interactions with biological targets like enzymes and receptors.
The azepane ring's unique seven-membered structure imparts distinct steric and electronic properties compared to its five- and six-membered counterparts, influencing its reactivity and biological interactions. Researchers are actively exploring its potential in developing treatments for a range of conditions. For instance, some azepane derivatives have shown promise as inhibitors of monoamine transporters, suggesting potential applications in neuropsychiatric disorders. acs.org
Beyond medicinal chemistry, this compound has found applications in materials science. Studies have investigated its use in the dedoping of conductive polymers like PEDOT:PSS, a process crucial for applications in organic electronics. acs.orgacs.orgacs.org The compound's ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its utility as a versatile chemical intermediate.
Key Research Applications of Azepane Derivatives:
| Field | Application |
| Medicinal Chemistry | Anticancer, antimicrobial, anti-Alzheimer's disease, anticonvulsant agents. nih.govresearchgate.netresearchgate.net |
| Materials Science | Dedoping of conductive polymers. acs.orgacs.orgacs.org |
| Organic Synthesis | Building block for complex molecules. |
Challenges and Opportunities in the Academic Investigation of this compound
Despite its potential, the academic investigation of this compound is not without its challenges. The synthesis of seven-membered rings can be kinetically slow, hindering the development of robust and efficient methods for their direct construction. mdpi.comresearchgate.net The synthesis of chiral azepane derivatives, which is often crucial for pharmacological activity, presents additional complexities. researchgate.net
However, these challenges also present significant opportunities for innovation. The development of novel and efficient synthetic strategies for azepane derivatives remains an active area of research. researchgate.netresearchgate.net Biocatalytic methods, using enzymes like amine transaminases, are emerging as a promising approach for the stereoselective synthesis of chiral amines, including those with an azepane core. researchgate.net
The exploration of the vast chemical space of azepane derivatives remains largely untapped. A recent study highlighted that a significant number of bicyclic amine and diamine scaffolds containing a seven-membered ring are not yet listed in public chemical databases, indicating a wealth of unexplored structures with potential for drug discovery. acs.org The continued investigation of compounds like this compound and its analogs is poised to uncover new scientific insights and potentially lead to the development of novel therapeutics and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTRRLIESPAUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-33-0 | |
| Record name | 3-(azepan-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Route Development for 3 Azepan 1 Yl Propan 1 Amine
Strategic Approaches to the Synthesis of the Azepane Moiety
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmacologically active compounds. lifechemicals.comnih.govnih.gov Its synthesis, however, presents challenges due to unfavorable cyclization kinetics for medium-sized rings. nih.gov Consequently, a variety of strategic approaches have been developed to efficiently construct this moiety.
One prominent strategy is the ring expansion of more readily available piperidine (B6355638) precursors. This method can proceed with high stereoselectivity and regioselectivity, offering a powerful route to diastereomerically pure azepane derivatives. Another significant approach involves the dearomative ring expansion of nitroarenes . This modern photochemical strategy utilizes blue light to convert simple nitroarenes into complex, polysubstituted azepanes at room temperature, followed by hydrogenolysis to yield the saturated heterocycle. manchester.ac.uknih.gov This method is notable for its ability to transform a flat aromatic starting material into a three-dimensional scaffold in just two steps. manchester.ac.uk
Other innovative methods include:
Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of functionalized allenynes with amines can produce functionalized azepine derivatives through a tandem intermolecular amination and intramolecular cyclization process. nih.gov
Enzyme Cascades: Biocatalytic approaches using variants of galactose oxidase and imine reductase have been successfully employed to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane, demonstrating the power of enzymes in constructing chiral azepane systems. researchgate.net
Intramolecular Reductive Amination: The cyclization of sugar-derived dialdehydes or amino-aldehydes via reductive amination is another key strategy, particularly for producing polyhydroxylated azepanes, which are of interest as iminosugar analogues. nih.gov
Table 1: Comparison of Strategic Approaches for Azepane Moiety Synthesis
| Synthetic Strategy | Key Features | Typical Precursors | Advantages | Reference |
|---|---|---|---|---|
| Piperidine Ring Expansion | Stereoselective and regioselective | Substituted piperidines | Excellent control over stereochemistry | |
| Dearomative Ring Expansion | Photochemical (blue light), room temperature | Nitroarenes | Rapid access to complex azepanes from simple aromatics | manchester.ac.uknih.gov |
| Cu(I)-Catalyzed Tandem Reaction | Tandem amination/cyclization | Functionalized allenynes, amines | Efficient construction of functionalized azepines | nih.gov |
| Enzyme Cascades | Biocatalytic, stereospecific | Amino alcohols (e.g., L-lysinol) | High enantioselectivity, green approach | researchgate.net |
| Intramolecular Reductive Amination | Forms C-N bond and ring simultaneously | Dialdehydes, amino-aldehydes | Effective for polyhydroxylated azepanes | nih.gov |
Optimization of Propan-1-amine Chain Integration
Once the azepane core is synthesized, the next critical step is the integration of the propan-1-amine side chain onto the ring nitrogen. The optimization of this N-alkylation step is crucial for achieving high yields and purity. Three primary methods are employed for this transformation: direct N-alkylation, reductive amination, and a Michael addition-reduction sequence.
Direct N-Alkylation: This is the most straightforward approach, involving the reaction of azepane with a 3-carbon electrophile. A common precursor is a 3-halopropylamine derivative, often with the terminal amine protected (e.g., as a phthalimide) to prevent self-condensation and over-alkylation. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the generated acid. Optimization focuses on solvent choice, temperature, and the nature of the leaving group and protecting group to maximize mono-alkylation and facilitate purification.
Reductive Amination: This powerful and widely used method involves the reaction of azepane with a 3-carbon carbonyl compound, such as 3-oxopropanenitrile (B1221605) or a protected 3-aminopropanal (B1211446), to form an intermediate iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.com Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure avoids the issues of over-alkylation often seen with direct alkylation. masterorganicchemistry.com
Michael Addition followed by Reduction: Azepane can undergo a conjugate addition reaction with acrylonitrile (B1666552) to form 3-(azepan-1-yl)propanenitrile. This intermediate is then reduced to the target 3-(azepan-1-yl)propan-1-amine. The reduction of the nitrile is typically achieved through catalytic hydrogenation, often using catalysts like Raney Nickel under hydrogen pressure in a solvent system such as methanolic ammonia. nih.gov This two-step sequence is highly efficient and avoids the use of alkyl halides.
Table 2: Comparison of Propan-1-amine Chain Integration Methods
| Integration Method | C3-Synthon | Key Reagents | Optimization Parameters | Reference |
|---|---|---|---|---|
| Direct N-Alkylation | 3-halopropylamine (protected) | Base (K₂CO₃, Et₃N), Solvent (DMF, ACN) | Stoichiometry, temperature, protecting group choice | semanticscholar.org |
| Reductive Amination | 3-oxopropanenitrile, 3-aminopropanal (protected) | Reducing agent (NaBH(OAc)₃, NaBH₃CN) | pH control, choice of reducing agent, reaction time | masterorganicchemistry.comorganic-chemistry.org |
| Michael Addition/Reduction | Acrylonitrile | (1) Base catalyst (optional); (2) H₂, Raney Ni | Hydrogen pressure, catalyst loading, solvent system | nih.gov |
Novel Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic processes. In the context of this compound synthesis, these principles are applied to both the formation of the azepane ring and the N-alkylation step.
A significant green innovation in N-alkylation is the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HT) strategy . nih.gov This method uses alcohols, which are readily available and environmentally benign, as alkylating agents. In a proposed green synthesis, azepane could be reacted with 3-aminopropan-1-ol in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Ni). nih.govrsc.org The catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ, which then undergoes reductive amination with the azepane. The hydrogen is then returned to reduce the intermediate imine, regenerating the catalyst and producing water as the sole byproduct. nih.gov
Other green and catalytic approaches include:
Use of Recyclable Catalysts: Activated silica (B1680970) gel has been shown to promote the N-alkylation of amines with alkyl halides under mild conditions. The silica can be recovered and reused, reducing waste and cost. rsc.org
Aqueous Media: Performing N-alkylation reactions in water instead of volatile organic solvents significantly improves the environmental profile of the synthesis. semanticscholar.org
Biocatalysis: As mentioned, enzyme cascades provide a highly selective and green route to chiral azepane derivatives, operating under mild aqueous conditions. researchgate.net
Photocatalysis: The use of visible light to drive the synthesis of the azepane ring from nitroarenes represents a cutting-edge, energy-efficient catalytic method. nih.gov
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is achiral, many of its biologically active analogues possess stereocenters on the azepane ring. The development of stereoselective synthetic routes to these analogues is therefore of paramount importance.
A notable strategy for producing highly functionalized, chiral azepanes is the osmium-catalyzed tethered aminohydroxylation . This approach allows for the installation of a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination can then be used to form the azepane ring, yielding heavily hydroxylated azepane iminosugars with defined stereochemistry. nih.gov
Furthermore, biocatalytic methods offer an excellent platform for stereoselective synthesis. The use of enzyme cascades, combining enzymes like galactose oxidase and imine reductases, has proven effective for the synthesis of enantiopure 3-aminoazepane derivatives from prochiral or racemic precursors. researchgate.net These enzymatic transformations are prized for their high stereoselectivity, often exceeding what can be achieved with traditional chemical catalysts, and their operation under environmentally friendly conditions.
High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives
The azepane scaffold is recognized for its pharmacological significance and its derivatives are of great interest for drug discovery programs. lifechemicals.comnih.gov High-throughput synthesis (HTS) and the creation of combinatorial libraries are powerful tools to rapidly generate a large number of analogues for biological screening.
The synthetic routes to this compound are well-suited for adaptation to a combinatorial chemistry format. A library of derivatives could be constructed using a parallel synthesis approach based on the N-alkylation or reductive amination reactions described previously.
For example, a diverse library could be generated by reacting:
A collection of substituted azepanes with a single C3-amine synthon (e.g., 3-bromopropylamine).
A single azepane core with a library of diverse alkylating agents or aldehydes/ketones.
These reactions can be performed in parallel in multi-well plates, allowing for the rapid production of hundreds or thousands of distinct compounds. The resulting libraries of this compound derivatives can then be screened against various biological targets to identify new lead compounds for drug development. The flexibility and conformational diversity of the azepane ring make it an attractive scaffold for exploring broad areas of chemical space. lifechemicals.com
Exploration of Biological Activities and Pharmacological Modulations by 3 Azepan 1 Yl Propan 1 Amine
In Vitro Screening Methodologies and Assays for Bioactivity Profiling
The initial step in characterizing the bioactivity of a novel compound such as 3-(Azepan-1-yl)propan-1-amine involves a battery of in vitro screening assays. These assays are designed to assess the compound's effects across a wide range of biological targets in a controlled, non-living system. High-throughput screening (HTS) is a common approach, utilizing automated platforms to test the compound against large libraries of cellular and molecular targets.
A typical bioactivity profiling panel would include assays for cytotoxicity, metabolic activity, and cell proliferation. For instance, the compound would be incubated with various cell lines (e.g., cancer cell lines, normal human cell lines) to determine its potential to induce cell death or inhibit growth. Methodologies such as the MTT assay, which measures metabolic activity, or assays that quantify ATP levels as an indicator of cell viability, are standard.
Currently, there is no publicly available data from such in vitro bioactivity profiling for this compound.
Cellular and Subcellular Target Identification and Validation Research
Once a compound demonstrates a biological effect in initial screenings, the next critical phase is to identify its specific cellular and subcellular targets. This research is pivotal for understanding the compound's mechanism of action. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, are frequently used.
Modern approaches also include chemoproteomics, which can identify protein targets by observing changes in protein expression or post-translational modifications in response to the compound. Furthermore, fluorescently labeling the compound can allow for its visualization within the cell using confocal microscopy, providing insights into its subcellular localization (e.g., nucleus, mitochondria, cytoplasm).
There is no published research available that identifies or validates the cellular or subcellular targets of this compound.
Enzymatic Inhibition and Activation Studies
Many pharmacologically active compounds exert their effects by modulating the activity of specific enzymes. To investigate this for this compound, a panel of enzymatic assays would be conducted. These assays would typically include enzymes that are common drug targets, such as kinases, proteases, and phosphatases.
The compound would be incubated with a purified enzyme and its substrate, and the rate of product formation would be measured. A decrease in this rate would suggest inhibition, while an increase would indicate activation. For promising "hits," further studies would be performed to determine the potency of the inhibition or activation (e.g., IC50 or EC50 values) and the mechanism of action (e.g., competitive, non-competitive inhibition).
To date, no studies have been published detailing the enzymatic inhibition or activation profile of this compound.
Receptor Binding and Ligand-Interaction Research
A significant number of therapeutic agents function by binding to specific receptors on the cell surface or within the cell. Radioligand binding assays are a classic and powerful tool to investigate a compound's affinity for various receptors. In these assays, a known radiolabeled ligand for a specific receptor is competed with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).
Surface plasmon resonance (SPR) is another technology that can be used to study ligand-receptor interactions in real-time, providing data on both the association and dissociation rates of the compound with its target receptor. These studies are crucial for understanding the specificity and selectivity of a compound for its receptor targets.
There is a lack of available data on the receptor binding profile and ligand-interaction characteristics of this compound.
Ion Channel Modulation Investigations
Ion channels, which are critical for cellular communication and physiological processes, are important drug targets. Electrophysiological techniques, particularly patch-clamp electrophysiology, are the gold standard for studying the effects of a compound on ion channel function. This technique allows for the direct measurement of ion flow through single channels or across the entire cell membrane.
By applying this compound to cells expressing specific ion channels (e.g., sodium, potassium, calcium channels), researchers could determine if the compound blocks or opens these channels, and characterize the voltage- and time-dependence of these effects. High-throughput automated electrophysiology platforms can be used for initial screening against a panel of ion channels.
No research has been published on the potential ion channel modulatory activities of this compound.
Neurotransmitter System Interactions
The structure of this compound, containing a tertiary amine and a primary amine, suggests a potential for interaction with neurotransmitter systems. Investigations in this area would typically involve assessing the compound's ability to bind to neurotransmitter receptors (e.g., dopamine, serotonin, acetylcholine (B1216132) receptors) and transporters.
Furthermore, in vitro studies using synaptosomes or brain slices could be employed to examine the compound's effects on neurotransmitter release, reuptake, and metabolism. Techniques such as microdialysis in animal models could provide in vivo evidence of alterations in neurotransmitter levels in specific brain regions.
Currently, there is no scientific literature available that describes the interactions of this compound with any neurotransmitter systems.
Antimicrobial and Antifungal Activity Research
The potential of a compound to combat microbial growth is assessed through a series of standardized assays. The minimal inhibitory concentration (MIC) is a key parameter, which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is typically determined using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant bacteria and fungi.
Further studies would determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is often assessed by determining the minimal bactericidal concentration (MBC). The spectrum of activity (i.e., whether it is active against Gram-positive, Gram-negative bacteria, or fungi) is also a critical piece of information.
Anticancer Potential Investigations in Cellular Models
The anticancer potential of various azepane derivatives has been a subject of scientific inquiry. Studies have demonstrated that the incorporation of the azepane ring into larger molecular scaffolds can yield compounds with significant cytotoxic effects against a range of human cancer cell lines.
Research into a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of betulin, oleanolic, ursolic, and glycyrrhetinic acids has shown notable cytotoxic activity. nih.gov For instance, certain azepano-triterpenoids exhibited growth inhibitory effects (GI50) at submicromolar concentrations against various cancer cell lines. nih.gov Specifically, derivatives such as azepanoerythrodiol demonstrated a degree of selectivity towards leukemia and colon cancer cell lines. nih.gov The modification of the azepane-containing core structure has been shown to significantly influence the anticancer activity. For example, the transformation of azepanobetulin to azepanoallobetulin resulted in a notable increase in activity against a panel of 52 cancer cell lines. nih.gov
Furthermore, studies on azepano-betulinic amides have highlighted their pronounced cytotoxic activity, with some compounds being significantly more active than the standard chemotherapeutic agent doxorubicin (B1662922) against colon cancer (HCT-15) and ovarian cancer (NCI/ADR-RES) cell lines. researchgate.net The mechanism of action for some of these derivatives appears to involve the induction of apoptosis. researchgate.net For example, flow cytometry experiments with an azepanoallobetulinic acid amide derivative indicated that it primarily acts through the induction of apoptosis and late apoptosis. nih.govnih.gov
Another class of azepane derivatives, 3-(azepan-1-ylsulfonyl)-N-aryl benzamides, has been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. researchgate.net Several of these compounds displayed potent CAIX inhibitory activity with IC50 values in the low nanomolar range, suggesting a potential mechanism for their anticancer effects. researchgate.net The cytotoxic effects of various other azepane derivatives have also been noted against breast cancer cell lines, such as MCF-7.
The following table summarizes the cytotoxic activities of selected azepane derivatives against various cancer cell lines as reported in the literature.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Reported Value(s) | Reference(s) |
| Azepano-triterpenoids | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon (HT29), Ovarian (OVCAR-4) | GI50 | 0.20–0.94 μM | nih.govnih.gov |
| Azepano-betulinic amides | Colon (HCT-15), Ovarian (NCI/ADR-RES) | GI50 | 0.57 μM to 14.30 μM | researchgate.net |
| Azepanoallobetulinic acid amide | FaDu (Head and Neck) | EC50 | 0.88 µM | nih.gov |
| Azepano-glycyrretols | Various (NCI-60 panel) | - | Active against 8 to 60 cell lines | nih.gov |
| 3-(Azepan-1-ylsulfonyl)-N-aryl benzamides | - | IC50 (CAIX inhibition) | As low as 19 nM | researchgate.net |
Immunomodulatory Effects Research
The direct immunomodulatory effects of this compound have not been specifically detailed in the available scientific literature. However, the chemical structure, which includes a tertiary amine and a primary amine, suggests potential interactions with biological systems that are integral to the immune response. Generally, amino compounds can play various roles in modulating immune cell function. nih.gov
Amines and their derivatives can influence the activity of various immune cells. For instance, certain amino acids and their metabolites are known to regulate lymphocyte proliferation and macrophage activity. nih.gov The protonated amine groups at physiological pH can interact with negatively charged molecules on the surface of immune cells, potentially triggering signaling cascades.
Research into other nitrogen-containing heterocyclic compounds has demonstrated a range of immunomodulatory activities. For example, some compounds can influence the production of cytokines, which are key signaling molecules in the immune system. While speculative without direct evidence, it is conceivable that this compound or its derivatives could exhibit immunomodulatory properties. Further research would be necessary to explore such potential effects, including investigations into its impact on cytokine secretion from immune cells, lymphocyte proliferation assays, and assessments of its influence on the differentiation and activation of various immune cell populations.
Mechanistic Elucidation of 3 Azepan 1 Yl Propan 1 Amine S Biological Interactions
Molecular Pathway Analysis and Signaling Cascade Investigations
Currently, there is a notable absence of published research specifically detailing the molecular pathway analysis and signaling cascade investigations for 3-(Azepan-1-yl)propan-1-amine. The scientific community has yet to report on the specific intracellular signaling pathways that are modulated by this compound. Future research endeavors will be crucial to identify the primary molecular targets and the subsequent downstream signaling events to elucidate its mechanism of action.
Gene Expression and Proteomic Profiling in Response to this compound
Comprehensive gene expression and proteomic profiling studies for this compound are not yet available in the peer-reviewed literature. Such studies are essential for understanding the broader cellular response to the compound, including the up- or down-regulation of specific genes and the corresponding changes in protein expression levels. These analyses would provide valuable insights into the cellular functions affected by this compound.
Metabolomic Studies of this compound's Effects
To date, no specific metabolomic studies on the effects of this compound have been published. Metabolomic profiling would offer a snapshot of the metabolic changes within a biological system upon exposure to the compound, highlighting alterations in key metabolic pathways and endogenous metabolite concentrations. This area remains a critical gap in the understanding of the compound's biological impact.
Protein-Ligand Interaction Dynamics and Structural Biology Research
Detailed structural biology research, including X-ray crystallography or cryo-electron microscopy studies, to determine the binding mode of this compound to any specific protein targets has not been reported. Understanding the precise protein-ligand interactions at an atomic level is fundamental to explaining its biological activity and for any future structure-based drug design efforts.
Investigation of Off-Target Effects and Polypharmacology
Systematic investigations into the off-target effects and the polypharmacological profile of this compound are currently lacking in the available scientific literature. Identifying unintended molecular targets is crucial for a complete understanding of the compound's biological activity and for assessing its potential for therapeutic applications or adverse effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Azepan 1 Yl Propan 1 Amine Derivatives
Systematic Structural Modifications of the Azepane Ring
The azepane ring, a seven-membered saturated heterocycle, is a key structural feature of 3-(Azepan-1-yl)propan-1-amine and its derivatives. Its conformational flexibility is a determining factor in the bioactivity of these compounds. Systematic modifications of this ring are undertaken to probe the steric and electronic requirements for optimal interaction with biological targets.
Key modifications to the azepane ring can include:
Ring Contraction and Expansion: Altering the ring size to a six-membered piperidine (B6355638) or an eight-membered azocane (B75157) can significantly impact the spatial orientation of the side chain and, consequently, receptor binding.
Introduction of Substituents: The addition of alkyl, aryl, or functional groups at various positions on the azepane ring can influence lipophilicity, metabolic stability, and target affinity. For instance, the introduction of a fluorine atom can be used to bias the ring into a specific, more bioactive conformation.
Incorporation of Heteroatoms: Replacing a methylene (B1212753) group within the ring with another heteroatom, such as oxygen or sulfur, can alter the ring's electronic properties and hydrogen bonding capacity.
These modifications can lead to a deeper understanding of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.
| Modification Type | Example of Modified Structure | Potential Impact on Bioactivity |
| Ring Contraction | 3-(Piperidin-1-yl)propan-1-amine | Altered spatial geometry, potentially leading to changes in receptor fit and selectivity. |
| Ring Expansion | 3-(Azocan-1-yl)propan-1-amine | Increased conformational flexibility, which may enhance or decrease binding affinity. |
| Substitution | 3-(2-Methylazepan-1-yl)propan-1-amine | Introduction of steric bulk, which can probe the size of the binding pocket. |
| Fluorination | 3-(4-Fluoroazepan-1-yl)propan-1-amine | Can induce a preferred ring conformation, potentially locking the molecule in a more active state. |
Modifications of the Propan-1-amine Side Chain
The propan-1-amine side chain serves as a flexible linker connecting the azepane ring to a terminal primary amine. Modifications to this chain are crucial for optimizing interactions with the target and modulating pharmacokinetic properties.
Common modifications include:
Chain Length Variation: Shortening or lengthening the three-carbon chain can alter the distance between the azepane nitrogen and the terminal amine, which is often critical for binding to specific residues in a receptor pocket.
Introduction of Rigidity: Incorporating double bonds or cyclic structures within the side chain can reduce conformational flexibility, which can lead to higher affinity and selectivity if the rigid conformation is optimal for binding.
Substitution on the Chain: Adding substituents, such as methyl groups or hydroxyl groups, to the carbon backbone can influence metabolic stability and introduce new interaction points.
Modification of the Terminal Amine: Acylation to form amides, or alkylation to secondary or tertiary amines, can significantly alter the basicity and hydrogen bonding capabilities of this group, thereby affecting target engagement.
| Side Chain Modification | Example of Modified Structure | Predicted Effect |
| Chain Shortening | 2-(Azepan-1-yl)ethan-1-amine | May alter the optimal distance for interaction with target residues. |
| Chain Lengthening | 4-(Azepan-1-yl)butan-1-amine | Could allow for engagement with more distant binding pockets. |
| N-Alkylation | N-Methyl-3-(azepan-1-yl)propan-1-amine | Reduces hydrogen bond donor capacity and increases lipophilicity. |
| Acylation | N-(3-(Azepan-1-yl)propyl)acetamide | Neutralizes the basicity of the terminal amine and introduces a hydrogen bond acceptor. |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this series of compounds is limited in the available literature.
Substituent Effects on Biological Activity and Selectivity
The introduction of various substituents on either the azepane ring or the propan-1-amine side chain can have profound effects on the biological activity and selectivity of the resulting derivatives. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—governs their influence.
For example, in the context of G protein-coupled receptor (GPCR) ligands, a common target for compounds with this type of scaffold, selectivity between receptor subtypes is often governed by subtle differences in the size and nature of the binding pockets. A bulky, lipophilic substituent on the azepane ring might enhance affinity for a receptor with a large, hydrophobic pocket, while simultaneously reducing affinity for a receptor with a smaller, more polar pocket.
The electronic effects of substituents can also modulate the pKa of the amine groups, which is critical for their ionization state at physiological pH and their ability to form ionic bonds with acidic residues in the target protein.
Conformational Analysis and its Impact on Biological Recognition
The conformational flexibility of both the azepane ring and the propan-1-amine side chain means that derivatives of this compound can adopt a multitude of shapes. Conformational analysis, through techniques such as NMR spectroscopy and computational modeling, is essential to understand which of these conformations is the "bioactive conformation"—the one that is recognized by and binds to the biological target.
The seven-membered azepane ring can exist in several low-energy conformations, such as chair and boat forms, and the energy barrier between these can be influenced by the presence of substituents. A key goal of medicinal chemistry is to design molecules that are pre-organized in their bioactive conformation, as this can lead to a lower entropic penalty upon binding and thus higher affinity. As has been demonstrated with other substituted azepanes, strategic fluorination can be a powerful tool to control the conformational preferences of the ring system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR model could be developed using a dataset of synthesized derivatives with experimentally determined biological data (e.g., IC50 or Ki values).
The process involves calculating a variety of molecular descriptors for each analogue, which can be categorized as:
Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Describing the lipophilicity of the molecule (e.g., logP).
Topological: Describing the connectivity of atoms in the molecule.
By applying statistical methods such as multiple linear regression or partial least squares, a QSAR equation can be generated that predicts the biological activity based on a combination of these descriptors. Such a model can be a powerful predictive tool in the design of new, more potent analogues, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. However, the development of a robust and predictive QSAR model is contingent upon having a sufficiently large and diverse dataset of compounds with high-quality biological data, which is not currently available in the public domain for derivatives of this compound.
Computational and Theoretical Chemistry Approaches in 3 Azepan 1 Yl Propan 1 Amine Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Azepan-1-yl)propan-1-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.
Research on azepane-based compounds has demonstrated their potential as pharmacologically active agents. nih.gov Molecular docking studies on novel azepine derivatives have been used to investigate their potential as antimicrobial and antitumor agents by predicting their interactions with specific protein targets. nih.gov For instance, in a study on new hexahydropyrimido[1,2-a]azepine derivatives, molecular docking was employed to rationalize their selectivity for cyclooxygenase-2 (COX-2) over COX-1, providing insights into their anti-inflammatory activity. nih.gov
These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the primary amine group and the nitrogen atom within the azepane ring are likely to act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within a binding pocket. The flexible propanamine side chain allows the molecule to adopt various conformations to fit optimally within the receptor's binding site.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |
| Hydrogen Bonds | 3 | Highlights key residues involved in stabilizing the complex. |
| Interacting Residues | Asp112, Ser192, Phe289 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |
Molecular Dynamics (MD) Simulations for Conformational Sampling
The inherent flexibility of this compound, arising from its rotatable bonds, means it can exist in numerous conformations. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of such flexible molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the most stable conformations and the dynamics of conformational changes.
MD simulations of alkylamines have been used to study their structural arrangement and density on surfaces, which has implications for their role in the synthesis of nanomaterials. acs.org Furthermore, studies on linear alkylamine liquids have utilized MD simulations to understand their microscopic structure and hydrogen bonding-induced clustering. acs.org For this compound, MD simulations can elucidate how the molecule behaves in a biological environment, such as in aqueous solution or near a cell membrane. These simulations can provide insights into the molecule's shape, flexibility, and how it presents its functional groups for interaction with a target protein.
| Property | Observation | Significance |
|---|---|---|
| Conformational States | Multiple low-energy conformations identified | Demonstrates the molecule's ability to adapt its shape to different environments. |
| Solvent Accessible Surface Area (SASA) | Fluctuations observed around an average value | Provides information about the exposure of different parts of the molecule to the solvent. |
| Root Mean Square Deviation (RMSD) | Reaches a plateau after an initial equilibration period | Indicates that the simulation has reached a stable state. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can provide highly accurate information about molecular properties such as geometry, charge distribution, and reaction energetics.
For molecules like n-propylamine, a substructure of the compound of interest, high-level quantum-chemical calculations have been used to investigate its conformational isomerism. acs.org Such calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. Quantum chemical calculations can also be used to predict reactivity indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons in a chemical reaction.
In the context of this compound, these calculations can be used to understand its acid-base properties, nucleophilicity, and potential sites of metabolism. For instance, the charge distribution can indicate which nitrogen atom is more likely to be protonated at physiological pH.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | 1.5 eV | Relates to the molecule's electron-accepting ability. |
| Dipole Moment | 2.1 D | Indicates the molecule's overall polarity and potential for dipole-dipole interactions. |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. patsnap.com Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. nih.gov
The azepane scaffold is a common feature in many bioactive compounds. nih.gov By analyzing the structures of known active compounds containing an azepane ring, a pharmacophore model can be developed. This model might include features such as a hydrogen bond acceptor (the azepane nitrogen), a hydrogen bond donor (the primary amine), and a hydrophobic region (the cyclic and alkyl parts of the molecule). Such a model could then be used in a virtual screening campaign to identify novel ligands that could potentially bind to the same target as this compound or its derivatives.
| Pharmacophoric Feature | Geometric Constraints | Associated Functional Group in this compound |
|---|---|---|
| Hydrogen Bond Acceptor | Located on the azepane ring | Azepane nitrogen |
| Hydrogen Bond Donor | Located at the end of the alkyl chain | Primary amine |
| Hydrophobic Feature | Encompassing the azepane ring | Azepane ring |
Cheminformatics and Big Data Analysis in this compound Research
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. nih.gov This field plays a crucial role in modern drug discovery by enabling the analysis of chemical diversity, the prediction of physicochemical properties, and the identification of structure-activity relationships (SAR).
In the context of this compound, cheminformatics tools can be used to analyze databases of cyclic amines to understand their chemical space and identify structural motifs associated with specific biological activities. rsc.org By comparing the properties of this compound to those of other compounds in a database, it is possible to predict its potential biological targets and off-target effects. Big data analysis can also be applied to screening data to identify patterns and correlations that might not be apparent from smaller datasets, leading to new hypotheses about the mechanism of action of azepane derivatives.
| Property | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 156.27 g/mol | Important for drug-likeness and bioavailability. |
| LogP | 1.8 | Indicates the molecule's lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Relates to the molecule's ability to cross cell membranes. |
Advanced Analytical Methodologies for the Investigation of 3 Azepan 1 Yl Propan 1 Amine
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental in the analysis of "3-(Azepan-1-yl)propan-1-amine," ensuring its purity and confirming its identity by separating it from potential impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode. Due to the basic nature of the amine functional groups, peak tailing can be a challenge. This is often mitigated by using end-capped columns or by adding modifiers, such as trifluoroacetic acid, to the mobile phase to improve peak shape. Detection can be achieved using a variety of detectors, with UV detection being less effective due to the lack of a strong chromophore in the molecule. More suitable detection methods include evaporative light scattering detection (ELSD) or derivatization with a UV-active or fluorescent tag prior to analysis.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. "this compound" can be analyzed by GC, although its polarity and basicity can lead to interactions with the stationary phase, resulting in peak tailing. To address this, specialized columns with basic deactivation are often employed. Derivatization, for instance, by acylation of the primary amine, can improve its volatility and chromatographic behavior. Flame ionization detection (FID) is a common detection method for this compound, providing a response proportional to the mass of carbon. For more selective and sensitive detection, a nitrogen-phosphorus detector (NPD) can be utilized.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC |
| Column | C18 (Reversed-Phase), 150 x 4.6 mm, 5 µm | Capillary column with a basic deactivated stationary phase (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., initial 100 °C, ramp to 250 °C) |
| Detection | ELSD, or UV/Fluorescence after derivatization | FID or NPD |
| Injection Volume | 5-20 µL | 1 µL (split or splitless) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of "this compound." Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of "this compound" would exhibit characteristic signals for the protons on the azepane ring, the propyl chain, and the primary amine. The protons on the carbons adjacent to the nitrogen atoms would appear as multiplets in the downfield region (typically 2.5-3.5 ppm) due to the deshielding effect of the nitrogen. The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton. nih.gov The carbons bonded to the nitrogen atoms would resonate at lower field (typically 40-60 ppm) compared to the other aliphatic carbons. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be characterized by: nih.gov
N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Strong absorptions in the 2850-2950 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic methylene (B1212753) groups.
N-H Bending: A medium to strong band around 1600 cm⁻¹ due to the scissoring vibration of the primary amine group.
C-N Stretching: Absorptions in the fingerprint region (typically 1000-1200 cm⁻¹) corresponding to the C-N stretching vibrations.
Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "this compound" and for identifying its metabolites. When coupled with a chromatographic separation technique such as LC or GC (LC-MS or GC-MS), it allows for the analysis of complex biological matrices.
The fragmentation pattern of "this compound" in the mass spectrometer is crucial for its identification. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org For "this compound," this could result in the formation of a stable iminium ion from the azepane ring or the propylamino group. The fragmentation of the azepane ring itself can also provide structural information. Studies on similar cyclic tertiary amines have shown that both side-chain and ring fragmentation can occur. nih.gov
In metabolic studies, MS is used to identify products of biotransformation. While specific metabolic pathways for "this compound" have not been detailed in the literature, tertiary amines typically undergo N-dealkylation, and aliphatic chains can be hydroxylated. researchgate.net LC-MS/MS would be the method of choice to detect and identify these potential metabolites in biological samples by looking for characteristic mass shifts from the parent drug. High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of the metabolites. researchgate.net
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds. While "this compound" itself may not be readily oxidizable at standard electrode potentials, its amine functional groups can be targeted for electrochemical analysis.
Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of the compound. acs.org The oxidation of aliphatic amines can be investigated at various electrode materials, such as glassy carbon or modified electrodes. acs.org The electrochemical response can often be enhanced by derivatization of the amine groups to introduce a more easily oxidizable or reducible moiety.
Amperometric Detection , often coupled with HPLC, provides a highly sensitive method for quantification. osti.gov An HPLC system with an electrochemical detector can be used for the analysis of "this compound," particularly after derivatization to improve its electrochemical properties. nih.gov This approach is especially useful for detecting low concentrations of the analyte in complex samples.
Development of Novel Analytical Assays for Biological Samples
The quantification of "this compound" in biological samples such as plasma or urine requires the development of highly sensitive and specific bioanalytical assays. Due to the complexity of these matrices, sample preparation is a critical step to remove interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high selectivity and sensitivity. mdpi.com A typical LC-MS/MS assay for "this compound" would involve:
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to clean up the biological sample.
Chromatographic Separation: A rapid HPLC or Ultra-Performance Liquid Chromatography (UPLC) method to separate the analyte from matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to selectively detect the parent ion of "this compound" and a specific fragment ion, ensuring high specificity.
Derivatization of the primary amine group with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to enhance chromatographic retention and ionization efficiency in the mass spectrometer, thereby improving the sensitivity of the assay. acs.org The development of such assays is crucial for pharmacokinetic and metabolic studies of "this compound."
Preclinical Research and Pharmacological Profiling of 3 Azepan 1 Yl Propan 1 Amine
In Vivo Pharmacodynamic Studies in Relevant Animal Models
There is no publicly available information on in vivo pharmacodynamic studies of 3-(Azepan-1-yl)propan-1-amine in any relevant animal models.
Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
Detailed pharmacokinetic data, including the absorption, distribution, metabolism, and excretion (ADME) of this compound, have not been published in the scientific literature.
Efficacy Studies in Disease Models
No efficacy studies of this compound in any disease models have been reported in publicly accessible research.
Drug-Drug Interaction Studies
There is no available data from drug-drug interaction studies involving this compound.
Biomarker Identification for Therapeutic Response
No biomarkers for monitoring the therapeutic response of this compound have been identified or reported in the literature.
Toxicological Assessment and Safety Profiling of 3 Azepan 1 Yl Propan 1 Amine
In Vitro Cytotoxicity and Genotoxicity Investigations
A comprehensive search of scientific literature did not yield any specific studies detailing the in vitro cytotoxicity of 3-(Azepan-1-yl)propan-1-amine on various cell lines. Similarly, no research was found on its genotoxic potential, which would assess its capability to damage DNA or chromosomes.
Mechanisms of Cellular Toxicity
Without cytotoxicity data, the underlying mechanisms of how this compound might induce cellular toxicity remain unknown. Research into its effects on cellular processes such as mitochondrial function, membrane integrity, or the induction of apoptosis or necrosis has not been published.
Organ-Specific Toxicity Research
There is a lack of research on the potential for this compound to cause toxicity in specific organs. Studies that would typically investigate hepatotoxicity (liver), nephrotoxicity (kidney), or cardiotoxicity (heart) following exposure to this compound are not available in the public domain.
Developmental and Reproductive Toxicity Studies
No studies were identified that have investigated the potential for this compound to interfere with normal development or reproductive functions. Such studies are crucial for understanding the potential risks to embryonic and fetal development, as well as to the male and female reproductive systems pharmaron.comgardp.orglhasalimited.orgecetoc.org.
Neurotoxicity and Behavioral Toxicity Research
The potential for this compound to adversely affect the nervous system has not been a subject of published research. Therefore, information on its potential to induce neurotoxic effects or alter behavior is not available.
Development of Derivatives and Analogues of 3 Azepan 1 Yl Propan 1 Amine for Enhanced Research Modalities
Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs—bioreversible derivatives of a parent compound—is a key strategy to improve pharmacokinetic and pharmacodynamic properties. For 3-(Azepan-1-yl)propan-1-amine, prodrug strategies can be employed to enhance membrane permeability, prolong its duration of action, or achieve targeted delivery to specific tissues or cells. The primary amine group is the most common site for modification.
One widely used approach is the formation of (acyloxy)alkyl carbamates. This strategy masks the polar amine group, increasing lipophilicity and facilitating passage across biological membranes. Once inside the cell, endogenous esterases cleave the acyloxy portion, initiating a cascade that ultimately releases the parent amine. Another approach involves creating N-Mannich bases, which can suppress the pKa of the amine, leading to a higher proportion of the un-ionized form at physiological pH, thereby enhancing absorption. nih.gov
Targeted delivery systems aim to concentrate a compound at its site of action, minimizing systemic exposure and off-target effects. This compound can be incorporated into such systems through its primary amine. For instance, it can be conjugated to antibodies to create antibody-drug conjugates (ADCs) that target specific cell-surface antigens. Alternatively, it can be encapsulated within liposomes or polymeric nanoparticles, which can be further functionalized with targeting ligands to direct them to specific tissues. A formulation using a related compound, 2,3-di(tetradecyloxy)propan-1-amine, has been shown to be effective for gene delivery to the retina, highlighting the potential for such lipid-based systems. nih.gov
| Prodrug Strategy | Target Functional Group | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| (Acyloxy)alkyl Carbamates | Primary Amine | Enzymatic (Esterases) | Improved membrane permeability |
| N-Mannich Bases | Primary Amine | Chemical (Hydrolysis) | Increased lipophilicity, pKa suppression |
| Amino Acid Conjugates | Primary Amine | Enzymatic (Peptidases) | Targeting peptide transporters (e.g., PEPT1) |
| Coumarin-based Systems | Primary Amine | Enzymatic (Esterases) followed by lactonization | Controlled, triggered release |
Covalent Modulators and Activity-Based Probes
To identify and study the specific biological targets of this compound, its scaffold can be engineered into covalent modulators or activity-based probes (ABPs). nih.gov These tools are designed to form a stable, covalent bond with their target protein, enabling target identification, validation, and characterization. ABPs typically consist of three components: a recognition element (based on the parent compound), a reactive group or "warhead" that forms the covalent bond, and a reporter tag for detection and enrichment. nih.gov
The design of an ABP based on this compound would involve attaching an electrophilic warhead to the molecule. The choice of warhead depends on the nature of the amino acid residue in the target's active site. For example, warheads like acrylamides or vinyl sulfones are effective for targeting nucleophilic cysteine residues, while fluorophosphonates can target serine hydrolases. The this compound moiety would guide the probe to its specific binding pocket, ensuring that the covalent modification occurs at the intended target.
Once the target is labeled, the reporter tag (e.g., biotin or an alkyne handle for click chemistry) allows for its isolation and identification using techniques like affinity purification followed by mass spectrometry. researchgate.net This approach, known as activity-based protein profiling (ABPP), provides a powerful method to map the functional proteome and identify the direct targets of a small molecule within a complex biological system. nih.govnih.gov
| Reactive Group (Warhead) | Target Amino Acid Residue | Mechanism of Action |
|---|---|---|
| Acrylamide | Cysteine | Michael Addition |
| Vinyl Sulfone | Cysteine | Michael Addition |
| Fluorophosphonate | Serine, Threonine, Tyrosine | Nucleophilic Substitution |
| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Ring-opening |
Fluorescently Tagged Probes for Imaging Studies
Visualizing the subcellular localization and dynamic behavior of a compound is crucial for understanding its biological role. Fluorescently tagging this compound enables its direct observation in living cells and tissues using fluorescence microscopy. The primary amine group serves as a convenient chemical handle for conjugation with a wide variety of fluorescent dyes (fluorophores).
Commonly used amine-reactive fluorophores include those with N-hydroxysuccinimidyl (NHS) ester or isothiocyanate reactive groups. These groups react readily with the primary amine of this compound to form stable amide or thiourea linkages, respectively. nih.gov The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness (quantum yield), and photostability. For instance, nitrobenzoxadiazole (NBD) is a widely used fluorophore for tracking lipids and other molecules in live-cell imaging. avantiresearch.com Other options like fluorescein, rhodamine, and cyanine dyes offer a broad spectrum of colors for multicolor imaging experiments.
These fluorescent probes can be used to study cellular uptake, distribution to specific organelles, and interactions with potential binding partners through techniques like Förster Resonance Energy Transfer (FRET).
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Feature |
|---|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | Bright green fluorescence, pH-sensitive |
| Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | ~550 | ~575 | Red-orange fluorescence, photostable |
| Cyanine 5 (Cy5) NHS Ester | NHS Ester | ~649 | ~670 | Far-red fluorescence, good for in vivo imaging |
| NBD-Cl | Chloride | ~465 | ~535 | Environmentally sensitive, used for membrane studies avantiresearch.com |
Bioconjugation Strategies for Protein Modification
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. Attaching this compound to proteins can help elucidate its interactions, create targeted therapeutic agents, or immobilize it on surfaces for affinity chromatography. The primary amine is the key functional group for most common bioconjugation reactions targeting proteins.
A prevalent method is to use amine-reactive crosslinkers, such as NHS esters, which react with the primary amine on the compound and the side chains of lysine residues on the protein surface. Another strategy is the use of imide transfer reactions, where pyrocinchonimides can selectively target and conjugate to amine groups on proteins. nih.gov For more controlled and site-specific conjugation, enzymatic methods can be employed. For instance, enzymes like transglutaminase can form a covalent bond between a primary amine and the side chain of a glutamine residue.
Modern "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal approach. scienceopen.com This would require first modifying this compound to contain either an azide or an alkyne group. A protein of interest would be correspondingly modified with the complementary functional group, allowing for a highly specific and robust conjugation under mild, biocompatible conditions. nih.gov
Hybrid Molecules Combining this compound with Other Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or a novel mechanism of action by simultaneously interacting with multiple biological targets. The versatile structure of this compound makes it an attractive scaffold for creating such hybrid molecules.
By covalently linking this compound to another pharmacophore, it is possible to generate novel chemical entities. For example, combining it with a known kinase inhibitor could create a dual-action compound that modulates both the target of the parent amine and a specific signaling pathway. Similarly, linking it to a DNA-intercalating agent like a naphthoquinone could produce a hybrid with cytotoxic properties for cancer research. mdpi.com The design of the linker connecting the two pharmacophores is critical, as its length and flexibility can significantly influence the biological activity of the final hybrid molecule. This strategy has been successfully used to create new antiprotozoal agents by combining imidazole and 1,3,4-thiadiazole cores. mdpi.com
Future Research Directions and Translational Perspectives for 3 Azepan 1 Yl Propan 1 Amine
Integration with Systems Biology and Network Pharmacology Approaches
The future exploration of 3-(Azepan-1-yl)propan-1-amine's biological effects can be significantly enhanced by adopting systems biology and network pharmacology approaches. These methodologies move beyond the traditional "one-target, one-drug" paradigm to elucidate the complex interactions of a compound within a biological system. acs.orgfrontiersin.orgnih.gov
A systems biology approach would involve high-throughput screening of this compound against a panel of cell lines, followed by multi-omics data acquisition (genomics, proteomics, metabolomics). This data can be used to construct comprehensive models of the compound's mechanism of action, identifying not just primary targets but also off-target effects and downstream pathway modulations. researchgate.net
Network pharmacology would then be employed to build and analyze the compound-target-disease interaction network. researchgate.netnih.govyoutube.com This can help in predicting the polypharmacological effects of this compound, where it might modulate multiple targets to achieve a therapeutic outcome. Such an approach is particularly valuable for complex diseases like cancer or neurodegenerative disorders.
Table 1: Hypothetical Data Integration for Systems Biology Analysis of this compound
| Data Type | Experimental Method | Potential Insights |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and perturbed signaling pathways. |
| Proteomics | Mass Spectrometry | Quantification of protein expression changes and post-translational modifications. |
| Metabolomics | LC-MS/GC-MS | Profiling of metabolic shifts and biomarker discovery. |
| Interactomics | Yeast two-hybrid, Co-IP | Mapping of protein-protein interaction networks affected by the compound. |
Potential for Repurposing in Other Disease Areas
Drug repurposing, or finding new therapeutic uses for existing compounds, is a time- and cost-effective strategy. The structural features of this compound, specifically the cyclic amine moiety, are present in a variety of bioactive molecules, suggesting its potential for repurposing. researchgate.netresearchgate.net
Computational approaches, such as in silico screening and molecular docking, can be utilized to predict the binding affinity of this compound against a wide array of biological targets implicated in various diseases. These predictions can then be validated through in vitro and in vivo assays.
For instance, cyclic amine structures are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission. This suggests potential applications in neurological and psychiatric disorders. Furthermore, the basic amine function could imply a role in modulating the tumor microenvironment or as a lysosomotropic agent, opening avenues for cancer research.
Table 2: Potential Disease Areas for Repurposing of this compound Based on Structural Analogs
| Disease Area | Rationale for Repurposing | Key Molecular Targets |
| Neurological Disorders | Presence of cyclic amine, a common pharmacophore in CNS-active drugs. | Serotonin receptors, Dopamine receptors, Monoamine transporters. |
| Oncology | Potential for lysosomotropic activity and modulation of tumor pH. | V-ATPase, Cathepsins. |
| Infectious Diseases | Structural similarities to antimicrobial agents. | Bacterial cell wall synthesis enzymes, Viral proteases. |
Advancements in Synthetic Biology for Biosynthesis or Biocatalysis
The chemical synthesis of this compound can be resource-intensive. Synthetic biology offers a sustainable and efficient alternative for its production. sustainablemanufacturingexpo.comnih.govthechemicalengineer.comcoatingsworld.comankurcapital.com By designing and engineering novel metabolic pathways in microbial hosts like E. coli or yeast, it may be possible to produce this compound from simple renewable feedstocks.
Biocatalysis, the use of enzymes to perform chemical transformations, is another promising avenue. nih.govnih.govmanchester.ac.ukresearchgate.net Directed evolution and protein engineering techniques can be employed to develop highly selective and efficient enzymes for the synthesis of the azepane ring and the subsequent amination of the propane chain. This approach can lead to greener and more cost-effective manufacturing processes.
Table 3: Potential Biocatalytic Routes for the Synthesis of this compound
| Enzymatic Step | Enzyme Class | Potential Advantages |
| Ring formation | Cyclase / Imine Reductase | High stereoselectivity and regioselectivity. |
| Amination | Transaminase / Amine Dehydrogenase | Avoidance of harsh chemical reagents and protection/deprotection steps. |
| C-N bond formation | Lyase | Milder reaction conditions and reduced waste generation. |
Nanotechnology-Based Delivery Systems for Research Applications
For preclinical research and potential therapeutic applications, formulating this compound into nanotechnology-based delivery systems could enhance its efficacy and enable targeted delivery. mdpi.comnih.govmdpi.com
Liposomes, being biocompatible and versatile, can encapsulate hydrophilic or lipophilic drugs. For a small molecule amine like this compound, encapsulation within liposomes could improve its pharmacokinetic profile and reduce potential off-target toxicities. nih.govcreative-biolabs.comnih.govnsf.govresearchgate.net
Polymeric nanoparticles offer another platform for controlled release and targeted delivery. The surface of these nanoparticles can be functionalized with targeting ligands to direct the compound to specific cells or tissues, thereby increasing its local concentration and therapeutic effect.
Table 4: Comparison of Nanotechnology-Based Delivery Systems for this compound
| Delivery System | Composition | Potential Benefits for Research |
| Liposomes | Phospholipids, Cholesterol | Enhanced solubility, prolonged circulation time, reduced systemic toxicity. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled release kinetics, surface functionalization for targeted delivery. |
| Micelles | Amphiphilic block copolymers | Solubilization of poorly soluble derivatives, passive targeting via EPR effect. |
Collaborative Research Opportunities and Global Research Initiatives
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Establishing partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can accelerate progress. tandfonline.comnih.gov
Global research initiatives focused on organic synthesis, medicinal chemistry, and drug discovery provide platforms for sharing knowledge, resources, and expertise. nih.govacs.orgacs.orgpharmaceuticalconferences.comrice.edu Engaging with such consortia can provide access to specialized technologies and diverse compound libraries for comparative studies. International collaborations can also facilitate access to unique biological screening platforms and patient cohorts for translational research. theinfiniteminds.netfosterresearch.orgnih.gov
Table 5: Potential Collaborative Research Areas for this compound
| Collaborative Area | Potential Partners | Expected Outcomes |
| High-Throughput Screening | Pharmaceutical companies, CROs | Identification of initial biological activities and targets. |
| Synthetic Method Development | Academic labs specializing in organic synthesis | Greener and more efficient manufacturing processes. |
| Preclinical Development | Specialized research institutes | In-depth pharmacological and toxicological profiling. |
| Clinical Translation | Medical centers and hospitals | Design and execution of clinical trials for repurposed indications. |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms amine proton integration (δ 1.5–2.5 ppm) and azepane ring conformation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₂₀N₂, 156.28 g/mol).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the azepane ring .
When encountering contradictory crystallographic data for this compound derivatives, what strategies can confirm structural assignments?
Advanced Research Question
- Complementary Techniques : Pair X-ray data with DFT calculations (e.g., Gaussian software) to model energetically favorable conformers.
- Dual Refinement : Use SHELXL for small-molecule refinement and SHELXE for phase validation in ambiguous cases.
- Cross-Validation : Compare with IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) and HPLC retention times .
What are the primary research applications of this compound in medicinal chemistry?
Basic Research Question
The compound serves as:
- Ligand Scaffold : For G protein-coupled receptors (GPCRs) due to its flexible azepane ring.
- Neurological Probes : Derivatives target serotonin or dopamine transporters, as seen in neuropharmacological studies .
How does the azepane ring conformation in this compound influence its receptor binding affinity in neuropharmacological studies?
Advanced Research Question
- Conformational Analysis : Chair vs. boat conformations alter steric hindrance. Molecular dynamics simulations (e.g., AMBER) predict ring flexibility.
- Binding Assays : Radiolabeled analogs (e.g., ¹⁸F derivatives) quantify affinity via competitive displacement in vitro. Superior brain clearance in analogs like N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine enhances imaging contrast .
What analytical approaches resolve discrepancies in reported biological activities of this compound across different studies?
Advanced Research Question
- Meta-Analysis : Use statistical tools (e.g., R/Bioconductor) to normalize data across assays (IC₅₀, Ki values).
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength).
- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., brain penetration in rodents) with in vitro potency .
What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
